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1-(3,5-Dimethoxy-4-propoxyphenyl)propan-2-amine,monohydrochloride
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Overview
Description
1-(3,5-Dimethoxy-4-propoxyphenyl)propan-2-amine, monohydrochloride is a chemical compound with the molecular formula C14H23NO3. It is known for its structural and pharmacodynamic properties similar to mescaline, proscaline, and amphetamine . This compound is a psychedelic phenethylamine and has been studied for its potential effects and applications in various scientific fields.
Preparation Methods
The synthesis of 1-(3,5-Dimethoxy-4-propoxyphenyl)propan-2-amine, monohydrochloride typically involves the following steps:
Starting Material: The synthesis begins with syringaldehyde.
Alkylation: Syringaldehyde is reacted with n-propyl iodide to introduce the propoxy group.
Condensation: The resulting intermediate undergoes condensation with nitroethane.
Reduction: The final step involves the reduction of the nitro group to form the amine.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
1-(3,5-Dimethoxy-4-propoxyphenyl)propan-2-amine, monohydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Scientific Research Applications
1-(3,5-Dimethoxy-4-propoxyphenyl)propan-2-amine, monohydrochloride has several scientific research applications:
Chemistry: It is used as a reference compound in the study of phenethylamines and their derivatives.
Biology: Researchers study its effects on biological systems to understand its pharmacological properties.
Industry: The compound is used in the synthesis of other chemicals and as a research tool in various industrial applications
Mechanism of Action
The mechanism of action of 1-(3,5-Dimethoxy-4-propoxyphenyl)propan-2-amine, monohydrochloride involves its interaction with serotonin receptors in the brain. It acts as a partial agonist at these receptors, leading to psychedelic effects. The molecular targets include the 5-HT2A receptor, which plays a crucial role in the compound’s effects on perception and cognition .
Comparison with Similar Compounds
1-(3,5-Dimethoxy-4-propoxyphenyl)propan-2-amine, monohydrochloride is similar to other psychedelic phenethylamines such as:
Mescaline: Known for its use in traditional rituals and its psychedelic effects.
Proscaline: A synthetic compound with similar effects to mescaline.
Amphetamine: A stimulant with structural similarities but different pharmacological effects.
The uniqueness of 1-(3,5-Dimethoxy-4-propoxyphenyl)propan-2-amine, monohydrochloride lies in its specific substitution pattern, which influences its pharmacological profile and potency.
Properties
CAS No. |
2749897-26-3 |
---|---|
Molecular Formula |
C14H24ClNO3 |
Molecular Weight |
289.80 g/mol |
IUPAC Name |
1-(3,5-dimethoxy-4-propoxyphenyl)propan-2-amine;hydrochloride |
InChI |
InChI=1S/C14H23NO3.ClH/c1-5-6-18-14-12(16-3)8-11(7-10(2)15)9-13(14)17-4;/h8-10H,5-7,15H2,1-4H3;1H |
InChI Key |
BVBRPPPQDLDWDP-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C=C(C=C1OC)CC(C)N)OC.Cl |
Origin of Product |
United States |
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